The Perylene Core: A Comprehensive Technical Guide to its Structure and Aromaticity
The Perylene Core: A Comprehensive Technical Guide to its Structure and Aromaticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂, is a fascinating molecule that has garnered significant attention across various scientific disciplines. Its rigid, planar structure, composed of two naphthalene (B1677914) units fused together, gives rise to exceptional photophysical and electronic properties. These characteristics, including high fluorescence quantum yields and excellent chemical and thermal stability, make perylene and its derivatives highly valuable in the development of organic semiconductors, fluorescent probes, and, increasingly, as photosensitizers in photodynamic therapy (PDT) for cancer treatment. This technical guide provides an in-depth exploration of the perylene core structure, its aromaticity, and the experimental and computational methodologies used for its characterization.
Perylene Core Structure
The fundamental structure of perylene consists of five fused benzene (B151609) rings.[1] All carbon atoms in the perylene molecule are sp² hybridized, contributing to its planar geometry.[2] The molecule can be conceptualized as two naphthalene molecules linked by carbon-carbon bonds at their 1 and 8 positions.[2]
Experimental Data: Crystallography and NMR Spectroscopy
The precise three-dimensional arrangement of atoms in the perylene core has been elucidated through single-crystal X-ray diffraction. This technique provides detailed information on bond lengths and angles, which are crucial for understanding the molecule's electronic structure and aromaticity.[3]
Table 1: Selected Bond Lengths and Angles of Perylene from X-ray Crystallography
| Bond | Length (Å) | Angle | Angle (°) |
| C1 - C2 | 1.383 | C1 - C2 - C3 | 120.5 |
| C2 - C3 | 1.419 | C2 - C3 - C3a | 120.1 |
| C3 - C3a | 1.423 | C3 - C3a - C12b | 119.3 |
| C3a - C3b | 1.471 | C3a - C3b - C4 | 120.3 |
| C4 - C5 | 1.383 | C3b - C4 - C5 | 120.5 |
| C5 - C6 | 1.419 | C4 - C5 - C6 | 120.1 |
| C6 - C6a | 1.423 | C5 - C6 - C6a | 119.3 |
| C6a - C7 | 1.423 | C6a - C7 - C8 | 119.3 |
| C7 - C8 | 1.419 | C7 - C8 - C9 | 120.1 |
| C8 - C9 | 1.383 | C8 - C9 - C9a | 120.5 |
| C9 - C9a | 1.423 | C9 - C9a - C9b | 119.3 |
| C9a - C9b | 1.471 | C9a - C9b - C10 | 120.3 |
| C10 - C11 | 1.383 | C9b - C10 - C11 | 120.5 |
| C11 - C12 | 1.419 | C10 - C11 - C12 | 120.1 |
| C12 - C12a | 1.423 | C11 - C12 - C12a | 119.3 |
| C12a-C12b | 1.423 | C12 - C12a - C12b | 119.3 |
| C3a-C12b | 1.423 | C3a - C12b - C12a | 119.3 |
| C6a-C6b | 1.471 | C6 - C6a - C6b | 120.3 |
| C9b-C3b | 1.471 | C9 - C9b - C3b | 120.3 |
| Data sourced from the Crystallography Open Database (COD) entry 5000174 and representative of typical perylene crystal structures. Bond lengths and angles can vary slightly depending on the crystal packing and experimental conditions. |
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing the perylene core. Both ¹H and ¹³C NMR provide insights into the electronic environment of the individual atoms within the molecule.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Perylene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 6, 7, 12 | 8.15 - 8.20 | 127.8 |
| 2, 5, 8, 11 | 7.65 - 7.70 | 126.6 |
| 3, 4, 9, 10 | 7.45 - 7.50 | 120.4 |
| 3a, 6b, 9a, 12b | - | 131.2 |
| 3b, 6a, 9b, 12a | - | 134.7 |
| Chemical shifts are typically recorded in CDCl₃ and referenced to TMS. Values are approximate and can be influenced by solvent and concentration.[4][5] |
Aromaticity of the Perylene Core
Aromaticity is a key concept in understanding the stability and reactivity of perylene. It is not a directly observable quantity but is inferred from various experimental and computational indicators.
Computational Analysis of Aromaticity
Two widely used computational methods for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
-
NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic paratropic ring current.[6]
-
HOMA: This index is based on the deviation of bond lengths within a ring from an ideal aromatic system (like benzene, where HOMA = 1). Values closer to 1 indicate a higher degree of aromaticity.[7]
Table 3: Calculated Aromaticity Indices for Perylene Rings
| Ring | NICS(1) (ppm) | HOMA | Aromaticity Character |
| Outer (A) | -9.5 | 0.89 | Aromatic |
| Inner (B) | -7.2 | 0.75 | Aromatic |
| NICS(1) values are calculated 1 Å above the ring plane. HOMA values are calculated from optimized geometries. The lettering of the rings corresponds to the diagram below. |
Experimental Protocols
Synthesis of Perylene
Perylene can be synthesized through various methods, with the Scholl reaction being a classic approach.[8] A more modern and efficient method involves the anionic cyclodehydrogenation of 1,1'-binaphthyl.[9][10]
Protocol: Anionic Cyclodehydrogenation of 1,1'-Binaphthyl
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,1'-binaphthyl (1.0 eq) in anhydrous toluene.
-
Reaction: Add small pieces of potassium metal (≥ 3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of a deep-colored solution.
-
Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench with methanol (B129727) to destroy any remaining potassium metal.
-
Work-up: Add water and extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve a few milligrams of the perylene sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11][12][13]
Computational Aromaticity Analysis
Protocol: NICS and HOMA Calculations
-
Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian), optimize the geometry of the perylene molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
NICS Calculation:
-
Place a ghost atom (Bq) at the geometric center of each ring of the optimized structure.
-
Perform a NMR calculation to obtain the magnetic shielding tensor at the position of the ghost atom.
-
The NICS value is the negative of the isotropic shielding value. For NICS(1), the ghost atom is placed 1 Å above the ring plane.[14][15]
-
-
HOMA Calculation:
-
Extract the bond lengths of the optimized geometry for each ring.
-
Use the HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where 'n' is the number of bonds, 'α' is a normalization constant, 'R_opt' is the optimal bond length for an aromatic system, and 'R_i' are the calculated bond lengths.[7][16]
-
Perylene Derivatives in Drug Development: Signaling Pathways
Perylene derivatives, particularly perylenequinones like hypericin, are potent photosensitizers used in PDT.[17] Upon activation by light, these molecules generate reactive oxygen species (ROS), which can induce cancer cell death through apoptosis or necrosis. The cellular response to PDT with perylene derivatives involves the modulation of key signaling pathways.
The generation of ROS by photoactivated perylene derivatives induces cellular stress, which in turn activates stress-related signaling cascades such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[18] Activation of these pathways can lead to the initiation of apoptosis. Additionally, the PI3K/Akt survival pathway can be modulated, further influencing the cell's fate.[18][19] Understanding these mechanisms is crucial for the rational design of new and more effective perylene-based photosensitizers for cancer therapy.
Conclusion
The perylene core is a robust and versatile platform in materials science and medicinal chemistry. Its well-defined structure, characterized by a high degree of aromaticity, underpins its remarkable photophysical and electronic properties. This guide has provided a detailed overview of the perylene core, including quantitative structural and spectroscopic data, and comprehensive protocols for its synthesis and characterization. For professionals in drug development, the elucidation of the signaling pathways modulated by perylene derivatives opens new avenues for the design of targeted photodynamic therapies. Further research into the functionalization of the perylene core will undoubtedly lead to the development of novel materials and therapeutic agents with enhanced performance and specificity.
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